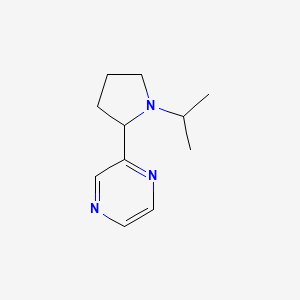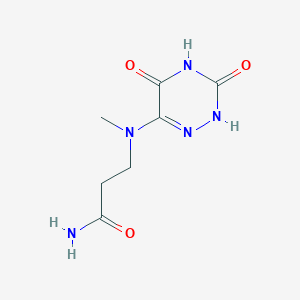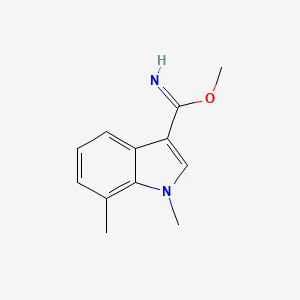![molecular formula C5H4N4S B13099868 [1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine CAS No. 36258-90-9](/img/structure/B13099868.png)
[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science This compound features a unique structure that combines a thiadiazole ring fused with a pyridine ring, which imparts distinct electronic and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]thiadiazolo[4,5-c]pyridin-4-amine typically involves the annulation of a thiadiazole ring onto a pyridine core. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. These methods would likely involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Copper iodide in dry pyridine under microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of [1,2,3]thiadiazolo[4,5-c]pyridin-4-amine varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells . The compound’s unique structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyridazine: Another heterocyclic compound with a similar structure but different electronic properties.
[1,2,4]Triazolo[3,4-b]thiadiazine: A related compound with a triazole ring fused to a thiadiazole ring, exhibiting distinct biological activities.
1,3,4-Thiadiazole: A simpler thiadiazole derivative with a wide range of applications in medicinal chemistry.
Uniqueness
[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine stands out due to its unique fusion of a thiadiazole ring with a pyridine ring, which imparts distinct electronic and chemical properties. This fusion enhances its potential for use in electronic materials and as a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
36258-90-9 |
|---|---|
Formule moléculaire |
C5H4N4S |
Poids moléculaire |
152.18 g/mol |
Nom IUPAC |
thiadiazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C5H4N4S/c6-5-4-3(1-2-7-5)10-9-8-4/h1-2H,(H2,6,7) |
Clé InChI |
WKUNEHZJSODYDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1SN=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
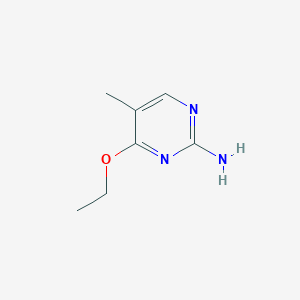
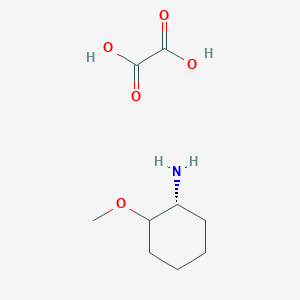
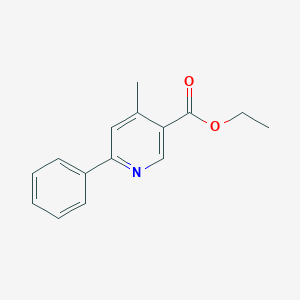
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
